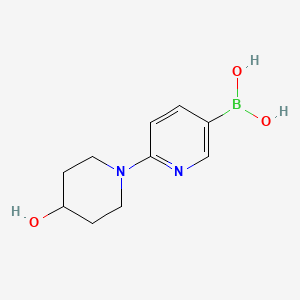

(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid

Description

Properties

IUPAC Name |

[6-(4-hydroxypiperidin-1-yl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BN2O3/c14-9-3-5-13(6-4-9)10-2-1-8(7-12-10)11(15)16/h1-2,7,9,14-16H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLLOYNRZGPFMQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)N2CCC(CC2)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The pyridinyl ring can be reduced under specific conditions.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds, while oxidation reactions can produce ketones or aldehydes.

Scientific Research Applications

Anticancer Activity

Research indicates that boronic acids, including (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid, exhibit anticancer properties by acting as proteasome inhibitors. These compounds can disrupt the ubiquitin-proteasome pathway, leading to the accumulation of pro-apoptotic factors within cancer cells.

Case Study : A study demonstrated that derivatives of this boronic acid showed selective cytotoxicity against various cancer cell lines, suggesting potential as a lead compound in anticancer drug development .

Antiviral Properties

Boronic acids have been explored for their ability to inhibit viral replication. The hydroxypiperidine moiety enhances solubility and bioavailability, making these compounds promising candidates for antiviral therapies.

Case Study : In vitro studies revealed that certain boronic acid derivatives could effectively inhibit the replication of viruses such as HIV and influenza, indicating their potential role in antiviral drug design .

Neuroprotective Effects

The compound has shown promise in neuroprotection due to its ability to modulate signaling pathways involved in neurodegenerative diseases.

Case Study : Research highlighted that this compound could protect neuronal cells from oxidative stress-induced apoptosis, positioning it as a candidate for treating conditions like Alzheimer's disease .

Summary of Findings

Mechanism of Action

The mechanism of action of (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid involves its ability to form covalent bonds with target molecules. In biological systems, boronic acids can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This interaction is often reversible, allowing for fine-tuned regulation of enzyme activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Boronic acids with pyridine cores and nitrogen-containing substituents are widely used in pharmaceutical and materials science. Below is a detailed comparison of (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid with structurally analogous compounds:

Structural and Functional Differences

Biological Activity

(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

This compound is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is crucial for its interactions with biomolecules. The compound has the following structural formula:

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through boronate ester formation. This interaction can modulate enzymatic activities and influence metabolic pathways. Specifically, the compound may act as an inhibitor or modulator of enzymes involved in critical biological processes.

1. Anticancer Activity

Research has indicated that boronic acids can exhibit significant anticancer properties. Studies have shown that this compound may inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. For instance, boronic acids have been linked to the inhibition of proteasome activity, which is crucial for the degradation of regulatory proteins in cancer cells .

2. Antibacterial and Antiviral Properties

Boronic acids, including this compound, have been explored for their antibacterial and antiviral activities. The mechanism often involves the disruption of bacterial cell wall synthesis or viral replication processes. Preliminary studies suggest that this compound may enhance the efficacy of existing antibiotics by modifying their pharmacokinetic properties .

3. Sensor Applications

The unique binding properties of boronic acids make them suitable for use in biosensors, particularly for detecting glucose and other cis-diol-containing compounds. The ability to form stable complexes with these biomolecules allows for sensitive detection methods that could be applied in clinical diagnostics .

Case Study 1: Anticancer Potential

A study conducted on various boronic acid derivatives demonstrated that this compound exhibited significant cytotoxic effects against several cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of boronic acids revealed that this compound showed promising results against both Gram-positive and Gram-negative bacteria. The study emphasized the compound's ability to enhance the effectiveness of conventional antibiotics, suggesting a potential role in combating antibiotic resistance .

Research Findings Summary Table

Q & A

Q. What are the typical synthetic routes for (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid?

The compound is commonly synthesized via Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction that couples boronic acids with aryl halides. Key steps include:

- Substrate preparation : Use of 6-halopyridin-3-yl intermediates (e.g., bromo or iodo derivatives) coupled with 4-hydroxypiperidine.

- Catalytic system : Pd(PPh₃)₄ or PdCl₂(dppf) with a base like K₂CO₃ in a dioxane/water solvent system at 90°C .

- Post-reaction purification : Flash chromatography (e.g., CH₂Cl₂/methanol 95:5) or HPLC to isolate the product .

Q. How can this compound be characterized using spectroscopic and chromatographic methods?

- NMR spectroscopy : ¹H NMR for proton environments (e.g., pyridinyl protons at δ 7.5–8.5 ppm, piperidinyl protons at δ 3.0–4.0 ppm), ¹¹B NMR for boron coordination (δ 25–35 ppm for boronic acids), and ¹³C NMR for carbon backbone verification .

- LCMS : Confirm molecular ion peaks (e.g., m/z 366 [M+H]⁺ for related analogs) and retention times (e.g., 1.23–1.26 minutes under SMD-TFA05 conditions) .

- HPLC : Assess purity using reversed-phase columns (C18) with mobile phases adjusted for boronic acid stability (e.g., ammonium acetate buffer at pH 6.5) .

Q. What stability considerations are critical for handling and storing this compound?

- Storage : Under inert atmosphere (argon/nitrogen) at –20°C to prevent boronic acid dehydration or oxidation .

- Handling : Use anhydrous solvents (THF, dioxane) and avoid prolonged exposure to moisture or acidic conditions to minimize self-condensation .

Advanced Research Questions

Q. How can reaction yields be optimized when steric hindrance from the hydroxypiperidinyl group limits coupling efficiency?

- Catalyst modification : Use bulky ligands (e.g., XPhos or SPhos) to enhance Pd catalyst turnover in sterically demanding environments .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 120°C) to improve conversion rates .

- Pre-functionalization : Protect the hydroxypiperidinyl group (e.g., Boc protection) before coupling, followed by deprotection .

Q. How should researchers address discrepancies in analytical data (e.g., HPLC retention time variability)?

- Mobile phase optimization : Adjust pH (e.g., 6.5 with acetic acid) or use ion-pair reagents (e.g., TFA) to stabilize boronic acid tautomers .

- Column selection : Use hydrophilic interaction chromatography (HILIC) columns to resolve polar byproducts .

- Tautomerism analysis : Characterize boronic acid/trifluoroborate equilibrium via ¹¹B NMR to identify dominant species under varying conditions .

Q. What strategies are effective for synthesizing derivatives of this compound for biological testing?

- Functionalization of the boronic acid : Perform cross-coupling (e.g., with aryl halides) or oxidation to install hydroxyl or trifluoroborate groups .

- Modification of the hydroxypiperidinyl group : Introduce substituents via reductive amination or alkylation to explore structure-activity relationships .

- Biological assay design : Use liver-targeting moieties (e.g., glucuronide conjugates) for in vivo studies on hypoxia-related pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.